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molecular formula C13H16N2OS B8745313 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one CAS No. 125219-50-3

1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one

Cat. No. B8745313
M. Wt: 248.35 g/mol
InChI Key: UWFGYMNXGVIRTG-UHFFFAOYSA-N
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Patent
US05783707

Procedure details

A mixture of the crude N-ethyl glycine (18.4 g), phenethyl-isothiocyanate (16.3 g), triethyl amine (20.2 g) and chloroform (300 mL) was heated at reflux for 18 hours. The solvent was evaporated. The residue was dissolved in ethyl acetate (400 mL) and water (300 mL). The organic phase was washed with 1N HCl (2×300 mL), then evaporated to dryness. Purification was achieved by flash chromatography on silica gel (20% ethyl acetate in hexane) The title compound (15.0 g) was obtained as an off-white solid, m.p. 66°-68° C. Anal. Calcd. for. C13H16N2 O S: C, 62.87; H, 6.49; N, 11.28. Found: C, 63.03; H, 6.49; N, 11.32. Mass spectrum (EI, M.+) m/z 248.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][C:5]([OH:7])=O)[CH3:2].[CH2:8]([N:16]=[C:17]=[S:18])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:1]([N:3]1[CH2:4][C:5](=[O:7])[N:16]([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:17]1=[S:18])[CH3:2]

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)NCC(=O)O
Name
Quantity
16.3 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N=C=S
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (400 mL)
WASH
Type
WASH
Details
The organic phase was washed with 1N HCl (2×300 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
was obtained as an off-white solid, m.p. 66°-68° C

Outcomes

Product
Name
Type
Smiles
C(C)N1C(N(C(C1)=O)CCC1=CC=CC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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